molecular formula C11H21NO B13296475 1-(Azepan-2-yl)-3-methylbutan-2-one

1-(Azepan-2-yl)-3-methylbutan-2-one

Cat. No.: B13296475
M. Wt: 183.29 g/mol
InChI Key: PTRCADNKUISZBD-UHFFFAOYSA-N
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Description

1-(Azepan-2-yl)-3-methylbutan-2-one (CAS 1533820-47-1) is a ketone derivative incorporating an azepane (seven-membered nitrogen-containing ring) scaffold, with a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol . This specific structural motif is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel ligands for pharmacological probing. Compounds featuring azepane rings linked to carbonyl groups have been investigated as key intermediates or core structures in the development of substances that interact with central nervous system targets . Research into structurally related compounds has highlighted the value of such scaffolds for exploring ligand recognition at opioid receptor subtypes, including the mu, kappa, and delta receptors, as well as the nociceptin/orphanin FQ peptide (NOP) receptor . The molecule serves as a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies aimed at developing selective or multifunctional pharmacological tools. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(azepan-2-yl)-3-methylbutan-2-one

InChI

InChI=1S/C11H21NO/c1-9(2)11(13)8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3

InChI Key

PTRCADNKUISZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1CCCCCN1

Origin of Product

United States

Mechanistic Investigations of Chemical Reactions Involving the 1 Azepan 2 Yl 3 Methylbutan 2 One Framework

Elucidation of Ring Formation and Rearrangement Mechanisms

The construction and modification of the azepane ring are governed by complex reaction mechanisms, often involving nuanced transition states and reactive intermediates.

The synthesis of the azepane ring is frequently achieved through cyclization reactions, the outcomes of which are dictated by the energies of various transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling these reaction pathways and elucidating mechanisms. e3s-conferences.org

One prominent method for forming substituted azepanes is the silyl-aza-Prins cyclization. In this reaction, silyl (B83357) bis(homoallylic) amines react with aldehydes in the presence of a Lewis acid catalyst like indium(III) chloride (InCl₃) to yield azepane rings. researchgate.net DFT calculations have supported the proposed mechanism for this transformation, which involves the formation of a C-N and a C-C bond in a single step. researchgate.netacs.org These computational studies help to rationalize the observed stereoselectivity of the reaction. researchgate.net Conformational analysis of the azepane ring itself reveals that the twist-chair conformation is generally the most stable, while the chair conformation is often associated with the transition state of conformational interconversions. nih.gov

Another catalytic approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov A plausible mechanism for this transformation begins with the formation of a copper acetylide intermediate. This is followed by the nucleophilic addition of the amine and an intramolecular cyclization onto the allene (B1206475) system to generate the seven-membered azepine ring. nih.gov

Table 1: Methodologies in Azepane Cyclization and Mechanistic Insights

Cyclization Method Catalyst/Reagent Mechanistic Feature Supporting Evidence
Silyl-aza-Prins Cyclization InCl₃ or Iron(III) salts Combination of aza-Prins cyclization and Peterson-type elimination. researchgate.netacs.org DFT calculations support the proposed transition states and reaction pathway. researchgate.netacs.org
Tandem Amination/Cyclization Cu(I) complexes Initial formation of a copper acetylide intermediate followed by nucleophilic addition and intramolecular cyclization. nih.gov Consistent with established Cu(I)-catalyzed "click" reaction mechanisms. nih.gov

The dynamic nature of the azepane framework allows for ring expansion and contraction reactions, which often proceed through cationic intermediates. For instance, the synthesis of functionalized 1H-benzo[b]azepines can be achieved through a copper(I)-promoted ring expansion of 5-arylpyrrolidine-2-carboxylates. cityu.edu.hk The proposed mechanism for this transformation is an Ullmann-type annulation/rearrangement cascade (UARC). acs.org This process is thought to involve the formation of a Cu(III)-intermediate after oxidative addition to an aryl-bromide bond, followed by intramolecular nucleophilic attack of the pyrrolidine (B122466) nitrogen to form a tricyclic azetidine (B1206935) intermediate, which then rearranges to the seven-membered benzazepine ring. acs.org

Cationic intermediates such as iminium ions are also pivotal in azepane synthesis. A stereoselective approach to pentahydroxyazepane iminosugars involves a key intramolecular reductive amination step. acs.org The proposed mechanism suggests that acid-catalyzed dehydration of a cyclic hemiaminal intermediate leads to the formation of an iminium ion, which is then hydrogenated to the final azepane product. acs.org

Ring contraction processes have also been studied. For example, a bridged azepine derivative can undergo ring contraction to a (halogenomethyl)dihydropyridine when treated with methyl iodide or bromide. rsc.org This reaction proceeds through a dihydro-4-azepinyl sulphide and a 4H-azepine intermediate. rsc.org

In many chemical reactions, a competition exists between the formation of the kinetic product (formed fastest, via the lowest activation energy) and the thermodynamic product (most stable). odinity.comdesklib.com The reaction conditions, particularly temperature, play a critical role in determining the outcome. khanacademy.org

Kinetic Control: At lower temperatures, reactions are often irreversible. The product that is formed more quickly, because it has a lower energy transition state, will be the major product. odinity.comkhanacademy.org

Thermodynamic Control: At higher temperatures, equilibrium can be established between the products and reactants. This allows the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product. odinity.commasterorganicchemistry.com The major product under these conditions is the most thermodynamically stable one. odinity.com

These principles are applicable to reactions involving the azepane framework. For example, in the Diels-Alder reaction, a common cyclization strategy, the endo product is typically the kinetic product, favored at lower temperatures. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible, and the more sterically favored and thermodynamically stable exo product can dominate. masterorganicchemistry.com Similarly, in the formation of substituted azepanes, controlling the reaction temperature can influence the stereochemical outcome by favoring either the kinetic or thermodynamic isomer. The stability of the final product, such as the substitution pattern on a double bond within the azepine ring, can determine the thermodynamic product. youtube.com

Detailed Mechanistic Studies of Functional Group Transformations on the Azepane Ring

Once the azepane ring is formed, it can undergo a variety of functional group transformations, each with its own distinct mechanism.

Intramolecular rearrangements are powerful reactions for modifying cyclic frameworks. The aza-Cope rearrangement is a classic example in nitrogen-containing systems, involving the reorganization of bonds within the molecule. wikipedia.org A synthetically powerful variant is the tandem aza-Cope/Mannich reaction, which provides a thermodynamic driving force by forming a stable acyl-substituted pyrrolidine ring irreversibly. wikipedia.org

A specific example involving the azepine framework is the transformation of 5-arylpyrrolidines into 1H-benzo[b]azepines, which proceeds via an intramolecular Ullmann-type annulation/rearrangement cascade. cityu.edu.hk This reaction involves a significant shift in electron density as the pyrrolidine nitrogen acts as an intramolecular nucleophile. acs.org Another documented rearrangement involves the treatment of isoxazolidine (B1194047) products with a gold catalyst, which results in a novel 1,2-H shift/ nih.govnih.gov rearrangement to yield benzo[b]azepine compounds. researchgate.net These rearrangements highlight the electronic flexibility of the molecular scaffold, allowing for the construction of complex, fused-ring systems.

Catalysts are essential for achieving high efficiency and selectivity in the synthesis and functionalization of azepanes. The choice of metal, ligands, and reaction conditions can profoundly influence the reaction pathway and final product.

Palladium catalysis is widely used for C-C and C-H bond functionalization. acs.orgresearchgate.net For instance, Pd-mediated cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be used to introduce aryl, alkenyl, and alkynyl groups onto the azepane scaffold. acs.org A cooperative palladium/norbornene (Pd/NBE) catalysis system has been developed for the synthesis of tetrahydrobenzo[b]azepines from simple aryl iodides. nih.gov This method proceeds through a unique aryl-norbornyl-palladacycle intermediate, and the choice of a modified norbornene ligand is critical for promoting the desired reaction steps and suppressing side reactions. nih.gov

Copper catalysts are also effective. A Cu(I)-catalyzed tandem amination/cyclization provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates. nih.gov The reaction is believed to proceed through a copper acetylide intermediate. nih.gov Furthermore, the ring expansion of pyrrolidines to benzazepines is promoted by copper(I) thiophene-2-carboxylate, which is generated in situ. cityu.edu.hk

Lewis acids such as indium(III) chloride (InCl₃) and iron(III) salts are used to catalyze the silyl-aza-Prins cyclization to form tetrahydroazepines. acs.org Interestingly, the choice of catalyst can dramatically alter the reaction's outcome. While InCl₃ promotes the formation of azepanes, using TMSOTf as the catalyst with similar substrates can lead to the formation of tetrahydropyran (B127337) derivatives instead. researchgate.net Osmium catalysts have been employed for stereoselective aminohydroxylation reactions to create heavily hydroxylated azepane iminosugars. acs.org

Table 2: Catalysts in Azepane Synthesis and Functionalization

Catalyst System Reaction Type Role of Catalyst/Ligand Ref.
Palladium(II) Acetate / Ligands Cross-Coupling (Heck, Suzuki) Catalyzes C-C bond formation for α-functionalization. acs.org
Palladium / Norbornene (NBE) Annulation / C-H Functionalization Forms a palladacycle intermediate; NBE ligand prevents side reactions. nih.gov
Copper(I) Complexes Tandem Amination/Cyclization Forms a key copper acetylide intermediate, activating the alkyne. nih.gov
Copper(I) Thiophene-2-carboxylate Ring Expansion Promotes an Ullmann-type annulation/rearrangement cascade. cityu.edu.hk
Iron(III) Chloride (FeCl₃) Silyl-aza-Prins Cyclization Acts as a sustainable Lewis acid to initiate cyclization. acs.org
Osmium Tetroxide / Ligands Aminohydroxylation Catalyzes stereoselective C-N bond formation. acs.org

Computational and Theoretical Studies of 1 Azepan 2 Yl 3 Methylbutan 2 One and Its Azepane Structural Core

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and electron distribution within molecules. For the azepane core, these methods have provided detailed insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has been widely applied to study azepane and related heterocyclic systems. nih.govacs.org These calculations are crucial for exploring global reactivity descriptors, atomic charges, and vibrational properties. nih.gov By substituting a carbon atom in cycloheptane (B1346806) with a nitrogen atom to form azepane, computational studies elucidate its electronic properties, particularly its reactivity and stability, comparing them to the parent cycloalkane. nih.govacs.org

DFT methods are used to obtain stable geometries, which can then be compared with available experimental data, such as X-ray diffraction (XRD), to validate the computational approach. nih.govacs.org For the azepane ring, calculated geometrical parameters in the gas phase show excellent agreement with experimental values, confirming the reliability of the theoretical models. nih.govacs.org For instance, the calculated average C-N bond length of 1.459 Å is very close to experimental findings. acs.org

Table 1: Comparison of Experimental and DFT Calculated Geometric Parameters for the Azepane Ring. acs.org
ParameterExperimental (XRD)Calculated (DFT)
C–N Bond Length (Å)1.459Similar to experimental
C–C Bond Length (Å)1.527Similar to experimental
C–C–C Bond Angle (°)Not specified114.8–116.9
C–C–H Bond Angle (°)Not specified~107.9-109.5

To achieve higher accuracy in energetic and structural predictions, researchers employ advanced computational methods, including ab initio Møller-Plesset perturbation theory (MP2) and meta-hybrid functionals like M06-2X. nih.govacs.orgacs.org These methods have been utilized to investigate the structural reactivity, stability, and the influence of substituents on the cycloheptane and azepane rings. documentsdelivered.comacs.orgnih.gov

One key application is the calculation of ring strain energy, a critical factor in the energy balance of cyclic molecules. acs.orgnih.gov By comparing the energy of the cyclic molecule to its acyclic counterpart, the strain can be quantified. For cycloheptane, the parent of azepane, MP2 calculations predicted a strain energy of 6.38 kcal/mol, while the M06-2X functional yielded a value of 5.69 kcal/mol, both of which are in close agreement with the experimental value of 6.3 kcal/mol. nih.gov These methods provide a reliable foundation for predicting the stability of substituted azepanes like 1-(Azepan-2-yl)-3-methylbutan-2-one.

Electronic Properties and Molecular Reactivity Descriptors

Beyond geometry, computational methods provide a deep understanding of a molecule's electronic landscape, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scholarsresearchlibrary.com

For azepane derivatives, FMO analysis helps in understanding how substituents affect the molecule's reactivity. nih.govacs.org The Fukui function is another powerful descriptor derived from DFT that provides more detailed, atom-specific information about reactivity. nih.govscholarsresearchlibrary.com It helps to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. nih.govdntb.gov.ua For the azepane core, such analysis would pinpoint the nitrogen atom and specific carbon atoms as potential reactive sites.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Heterocyclic Core). scholarsresearchlibrary.com
ParameterSymbolFormulaSignificance
HOMO-LUMO GapΔEELUMO - EHOMOIndicates chemical reactivity and stability
Hardnessη(ELUMO - EHOMO)/2Measures resistance to change in electron distribution
Electronegativityχ-(EHOMO + ELUMO)/2Indicates electron-attracting power
Electrophilicity Indexωμ2 / 2η (where μ ≈ -χ)Measures electrophilic power

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. uni-muenchen.deyoutube.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify negative potential (electron-rich, attractive to electrophiles), while blue areas represent positive potential (electron-poor, attractive to nucleophiles). scholarsresearchlibrary.comyoutube.com

For azepane derivatives, MEP maps clearly show a region of negative electrostatic potential located around the nitrogen atom due to its lone pair of electrons. nih.gov This makes the nitrogen atom the most probable site for electrophilic attack or protonation. uni-muenchen.deresearchgate.net The rest of the aliphatic ring generally displays neutral (green) or slightly positive (blue) potential. scholarsresearchlibrary.com The addition of the 3-methylbutan-2-one substituent would introduce another electronegative oxygen atom, creating a second significant region of negative potential around the carbonyl group, influencing the molecule's interaction with biological targets or reactants.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and orbital interactions. uni-muenchen.dewisc.edu This technique provides profound insight into the intramolecular forces that govern the conformation and stability of a molecule by examining delocalization effects and charge transfer between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

For 1-(azepan-2-yl)-3-methylbutan-2-one, NBO analysis is particularly useful for identifying and quantifying key intramolecular hydrogen bonds and hyperconjugative interactions. The most significant interaction anticipated would be the hydrogen bond between the lone pair of the keto-group oxygen (proton acceptor) and the hydrogen atom of the azepane ring's secondary amine (proton donor).

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO. researchgate.netorientjchem.org A higher E(2) value signifies a stronger interaction. In the case of 1-(azepan-2-yl)-3-methylbutan-2-one, a significant E(2) value would be expected for the orbital interaction corresponding to the electron density transfer from the oxygen's lone pair (LP(O)) to the antibonding orbital of the N-H bond (σ*(N-H)). orientjchem.orgnih.gov This interaction constrains the molecular conformation and influences its energetic profile.

Table 1: Representative NBO Second-Order Perturbation Analysis for 1-(Azepan-2-yl)-3-methylbutan-2-one This table presents hypothetical E(2) values for the principal intramolecular interactions expected in the title compound, based on typical values for similar functional group interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)σ* (N-H)5.0 - 15.0Intramolecular Hydrogen Bond
σ (C-H)σ* (C-C)1.0 - 5.0Hyperconjugation
σ (C-C)σ* (C-C)1.0 - 5.0Hyperconjugation
LP (N)σ* (C-C)2.0 - 8.0Hyperconjugation

Independent Gradient Model (IGM) for Characterizing Weak Interactions

The Independent Gradient Model (IGM) is a computational tool designed for the identification and visualization of weak non-covalent interactions in chemical systems. nih.gov It offers significant advantages over previous methods by generating smoother, less ambiguous isosurfaces that clearly delineate regions of atomic interaction. chemrxiv.orgresearchgate.net IGM is based on the difference between the electron density gradient of a system and a hypothetical non-interacting (promolecular) reference, a quantity denoted as δg. Plotting isosurfaces of δg reveals regions of weak interactions, such as van der Waals forces, steric clashes, and hydrogen bonds.

In the context of 1-(azepan-2-yl)-3-methylbutan-2-one, an IGM analysis would provide a detailed 3D map of the intramolecular interactions. The primary intramolecular hydrogen bond between the N-H group and the carbonyl oxygen would appear as a distinct isosurface located between these two groups. Furthermore, the analysis would reveal weaker van der Waals interactions between the atoms of the azepane ring and the isobutyl side chain, which influence the molecule's preferred folding and conformation.

A recent enhancement to the method, IGM based on Hirshfeld partition of molecular density (IGMH), provides a more rigorous physical basis by using actual molecular electron density instead of a promolecular approximation, leading to improved graphical representation of these weak forces. nih.govchemrxiv.org

Theoretical Prediction of Spectroscopic Parameters and Aromaticity Indices

Simulated Vibrational (IR, Raman) and Electronic (UV) Spectra

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a powerful tool for structural elucidation. researchgate.net Methods based on Density Functional Theory (DFT), often using functionals like B3LYP, are commonly employed to calculate the harmonic vibrational frequencies for a molecule's optimized geometry. nih.govresearchgate.net These theoretical frequencies can then be scaled to correct for anharmonicity and systematic errors, providing simulated Infrared (IR) and Raman spectra that closely match experimental results. nih.gov

For 1-(azepan-2-yl)-3-methylbutan-2-one, the simulated IR and Raman spectra would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

N-H stretching: A distinct peak in the IR spectrum, typically around 3300-3500 cm⁻¹.

C=O stretching: A strong, sharp absorption in the IR spectrum, expected around 1715 cm⁻¹.

C-H stretching and bending: Multiple peaks in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively, corresponding to the alkyl portions of the molecule. nih.gov

C-N stretching and ring vibrations: Vibrations associated with the azepane core, typically found in the fingerprint region (below 1500 cm⁻¹). nih.gov

Electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). nih.goviau.ir For 1-(azepan-2-yl)-3-methylbutan-2-one, the primary electronic transition would likely be the n → π* transition associated with the carbonyl group, which is characteristic of ketones.

Table 2: Predicted Characteristic Vibrational Frequencies for the Azepane Core and Substituent Based on computational data for azepane nih.gov and characteristic frequencies for ketones.

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectrum
N-H Stretch~3400IR
C-H Asymmetric/Symmetric Stretch2900 - 3050IR, Raman
C=O Stretch~1715IR
CH₂ Scissoring1440 - 1470IR
C-N Stretch1040 - 1120IR
Azepane Ring Deformation< 1000IR, Raman

Aromaticity Analysis of Seven-Membered Heterocyclic Rings (e.g., HOMED)

Aromaticity is a fundamental concept in chemistry describing the high stability of certain cyclic, planar, and fully conjugated molecules that follow Hückel's rule (possessing 4n+2 π-electrons). leah4sci.comlibretexts.org The azepane ring, the structural core of 1-(azepan-2-yl)-3-methylbutan-2-one, is a seven-membered saturated heterocycle. dntb.gov.ua

The azepane ring is unequivocally non-aromatic . It fails to meet the essential criteria for aromaticity:

Planarity: The seven-membered ring is highly flexible and adopts non-planar conformations (e.g., chair, boat).

Conjugation: The ring is composed of sp³-hybridized carbon and nitrogen atoms, lacking a continuous, overlapping system of p-orbitals. masterorganicchemistry.com

Hückel's Rule: As a saturated ring, it does not have a cyclic π-electron system.

Quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or its variant for heterocyclic and substituted rings, the Harmonic Oscillator Model of Electron Delocalization (HOMED), can confirm this assessment. researchgate.net These indices measure the degree of bond length equalization relative to an ideal aromatic system. For a non-aromatic, saturated ring like azepane, the HOMED value would be approximately zero, indicating a complete lack of π-electron delocalization and confirming its non-aromatic character. researchgate.net

Stereochemical Predictions and Computational Elucidation of Stereoselectivity Origin

The compound 1-(azepan-2-yl)-3-methylbutan-2-one possesses a chiral center at the C2 position of the azepane ring. Therefore, it can exist as two enantiomers, (R)- and (S)-. Computational chemistry provides powerful tools to predict and understand the origin of stereoselectivity in reactions that could form this compound. mdpi.com

The elucidation of stereoselectivity typically involves modeling the reaction pathway of a potential synthesis. For instance, in a hypothetical synthesis involving the addition of a nucleophile to a precursor like a cyclic imine, computational methods can be used to determine the transition state energies for the formation of each stereoisomer. molfunction.com

The origin of stereoselectivity is often rooted in steric and stereoelectronic effects. ic.ac.uk

Steric Hindrance: The computational model would analyze the approach of a reactant to the two faces (pro-R and pro-S) of the precursor. The presence of bulky groups would favor attack from the less hindered face, leading to the formation of one stereoisomer over the other. ic.ac.uk

Stereoelectronic Effects: These effects involve favorable orbital overlaps between the reactants in the transition state. NBO analysis of the transition state structures can reveal stabilizing donor-acceptor interactions that lower the energy of one pathway relative to the other. molfunction.com

By comparing the calculated activation energies for the competing pathways, chemists can predict the major stereoisomer that will be formed. The pathway with the lower activation energy barrier will be kinetically favored, resulting in a higher yield of that specific enantiomer. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Azepan 2 Yl 3 Methylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

A complete analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural elucidation in organic chemistry, is not available for 1-(Azepan-2-yl)-3-methylbutan-2-one. Such an analysis would provide critical information on the connectivity of atoms and the three-dimensional arrangement of the molecule.

¹H NMR Coupling Constant Analysis for Diastereomeric and Conformational Relationships

Detailed ¹H NMR spectral data, including chemical shifts and, crucially, coupling constants, have not been reported for 1-(Azepan-2-yl)-3-methylbutan-2-one. The analysis of these coupling constants is essential for determining the relative stereochemistry of chiral centers and for deducing the preferred conformations of the flexible azepane ring and the side chain. Without this data, any discussion of diastereomeric and conformational relationships would be purely speculative.

Dynamic NMR Techniques for Conformational Exchange Studies

The azepane ring is known for its conformational flexibility. Dynamic NMR (DNMR) studies would be instrumental in understanding the energetic barriers and kinetics of conformational exchange processes, such as ring inversion. However, no DNMR studies have been published for 1-(Azepan-2-yl)-3-methylbutan-2-one, leaving its dynamic behavior uncharacterized.

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Structure Determination

A definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. A search of crystallographic databases reveals no entries for 1-(Azepan-2-yl)-3-methylbutan-2-one. Consequently, precise bond lengths, bond angles, and the solid-state packing arrangement of this compound are unknown.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Mechanistic Insight

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule based on its vibrational modes. These techniques are used to identify functional groups and can offer insights into bonding and molecular symmetry. While one could predict the characteristic absorptions for the ketone and amine functionalities, specific, experimentally determined IR and Raman spectra for 1-(Azepan-2-yl)-3-methylbutan-2-one are not available in the scientific literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation patterns in the mass spectrum can yield valuable structural information. Although the nominal mass can be calculated, published HRMS data and a detailed analysis of the fragmentation pathways for 1-(Azepan-2-yl)-3-methylbutan-2-one are absent from the literature.

Reaction Chemistry and Transformational Applications of 1 Azepan 2 Yl 3 Methylbutan 2 One As a Chemical Building Block

Derivatization Strategies of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, offers multiple sites for functionalization. These include the secondary amine nitrogen and the carbon centers of the ring. The reactivity of these sites can be modulated by the existing 2-isobutyl ketone substituent, which introduces steric and electronic effects that influence the outcome of chemical transformations.

Functionalization at the Nitrogen Atom of the Azepane Ring

The secondary amine in the azepane ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. Common derivatization strategies include N-alkylation and N-acylation, which serve to introduce a diverse range of substituents, thereby modifying the compound's physical, chemical, and biological properties.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using various alkyl halides or acylated with acyl chlorides or anhydrides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid generated during the reaction. For instance, N-acylation of cyclic amines can be achieved using various acylating agents, including arylglyoxylic acids in the presence of a copper catalyst, offering a mild and efficient method for amide bond formation. The steric hindrance imposed by the 2-isobutyl ketone substituent may influence the rate and efficiency of these reactions, potentially requiring tailored reaction conditions or more reactive electrophiles. A variety of N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized and shown to possess biological activity, highlighting the importance of this functionalization in medicinal chemistry. mdpi.com

Reagent ClassReaction TypePotential Products
Alkyl Halides (e.g., R-X)N-AlkylationN-Alkyl-1-(azepan-2-yl)-3-methylbutan-2-ones
Acyl Chlorides (e.g., RCOCl)N-AcylationN-Acyl-1-(azepan-2-yl)-3-methylbutan-2-ones
Anhydrides (e.g., (RCO)₂O)N-AcylationN-Acyl-1-(azepan-2-yl)-3-methylbutan-2-ones
Arylglyoxylic AcidsCatalytic N-AcylationN-Aroyl-1-(azepan-2-yl)-3-methylbutan-2-ones

Carbon-Center Functionalization and Substitution Reactions on the Azepane Moiety

Functionalization of the carbon skeleton of the azepane ring offers a pathway to more complex and diverse structures. C-H functionalization reactions, in particular, have emerged as powerful tools for the direct introduction of new substituents.

C-H Functionalization: The diastereoselective functionalization of piperidines, a close structural analog to azepanes, has been achieved through photoredox-catalyzed α-amino C-H arylation. nih.govchemrxiv.orgscinapse.io This method allows for the introduction of aryl groups with high diastereoselectivity, which is often controlled by thermodynamic factors. nih.govchemrxiv.org In the context of 1-(azepan-2-yl)-3-methylbutan-2-one, prior N-acylation would likely be necessary to direct and activate the C-H bonds for such transformations. The regioselectivity of these reactions on the azepane ring would be influenced by both electronic and steric factors, with the C7 and C3 positions being potential sites for functionalization. Diastereoselective C-H functionalization of N-carbamoyl tetrahydropyridines has been shown to provide either cis- or trans-2,6-substituted piperidines with excellent regio- and diastereoselectivities. researchgate.net Similar strategies could potentially be applied to the azepane ring of the title compound.

Ring Expansion and Rearrangement: While not a direct functionalization of the existing azepane, it is noteworthy that substituted azepanes can be synthesized through ring expansion strategies from smaller piperidine (B6355638) rings, offering an alternative route to complex azepane structures. nih.gov

Chemical Transformations of the Butanone Moiety

The butanone side chain, featuring a ketone and an adjacent chiral center, is amenable to a range of chemical modifications, including enolate-based reactions and selective carbonyl transformations. The stereocenter at the 2-position of the azepane ring is expected to exert significant stereocontrol in these reactions.

Enolate Chemistry and Alpha-Substitution Reactions of the Ketone

The ketone functionality allows for the formation of an enolate intermediate, a powerful nucleophile for the formation of new carbon-carbon bonds at the α-position (C1 and C3 of the butanone chain).

Alpha-Alkylation: The α-protons of the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. youtube.com The presence of the chiral center adjacent to the nitrogen is expected to induce diastereoselectivity in these alkylations. For unsymmetrical ketones, the choice of base and reaction conditions can control the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate). In the case of 1-(azepan-2-yl)-3-methylbutan-2-one, the C1 position is more sterically accessible for deprotonation. The diastereoselective alkylation of imines derived from chiral α-carbon heteroatom-substituted aldehydes has been demonstrated to proceed with high diastereoselectivity, providing a relevant analogy for the stereocontrol expected in the alkylation of the title compound. youtube.commdpi.com

ReactionReagentsExpected Outcome
Alpha-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)Diastereoselective formation of α-alkylated ketones
Aldol (B89426) Reaction1. Base or Acid 2. Aldehyde/KetoneFormation of β-hydroxy ketones with potential diastereoselectivity

Selective Carbonyl Reductions and Oxidations

The ketone carbonyl group can be selectively reduced to a secondary alcohol, introducing a new stereocenter. Conversely, if the ketone were to be first reduced and then the resulting alcohol oxidized, this would represent a method for epimerization or introduction of other functional groups.

Selective Carbonyl Reduction: The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction is of significant interest due to the presence of the adjacent chiral center in the azepane ring. Diastereoselective reductions of chiral α-ketoamides derived from (S)-proline esters have been shown to produce optically active α-hydroxy acids with good enantiomeric excesses, demonstrating that the chiral auxiliary can effectively control the stereochemistry of the reduction. rsc.org Similarly, the reduction of 1-(azepan-2-yl)-3-methylbutan-2-one is expected to proceed with a degree of diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other. The choice of reducing agent and reaction conditions can often be tuned to favor a particular diastereomer. nih.gov

Oxidation of the Corresponding Alcohol: Should the ketone be reduced to the corresponding alcohol, selective oxidation back to the ketone is a standard transformation. More interestingly, if a mixture of diastereomeric alcohols is obtained from the reduction, selective oxidation of one diastereomer over the other, or conversion of the alcohol to a leaving group followed by substitution, could provide routes to other functionalized derivatives.

Applications in the Synthesis of Complex Organic Architectures

The versatile reactivity of 1-(azepan-2-yl)-3-methylbutan-2-one makes it a promising starting material for the synthesis of complex, biologically active molecules, particularly alkaloids containing the azepane motif.

The azepane ring is a core structural feature in a number of natural products with significant biological activities. ajchem-a.com For instance, the Stemona alkaloids, such as stemoamide, possess a complex polycyclic framework that includes a substituted azepane ring. rsc.orgpurdue.edursc.orgmagtech.com.cnnih.gov The synthesis of these intricate molecules often relies on the strategic construction and functionalization of the azepane core. The title compound, with its pre-installed substituent and multiple reactive sites, could serve as a key intermediate in the synthesis of analogs of these natural products.

Furthermore, the Securinega alkaloids, such as securinine, contain a tetracyclic system built around a piperidine ring, which can be conceptually related to the azepane structure. nih.govrsc.orgpurdue.edumagtech.com.cnrsc.org Synthetic strategies towards these alkaloids often involve the elaboration of substituted heterocyclic systems. The chemical handles present in 1-(azepan-2-yl)-3-methylbutan-2-one could be exploited in intramolecular reactions to construct the complex ring systems found in these and other alkaloids.

In medicinal chemistry, the azepane scaffold is found in a number of approved drugs. ajchem-a.comrsc.org The ability to readily diversify the structure of 1-(azepan-2-yl)-3-methylbutan-2-one through the reactions described above makes it an attractive starting point for the generation of libraries of novel compounds for drug discovery programs.

Utilization as a Chiral Building Block in Multistep Organic Syntheses

The potential of 1-(azepan-2-yl)-3-methylbutan-2-one as a chiral building block stems from the stereocenter at the 2-position of the azepane ring. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule during a synthesis, transferring their chirality to the final product. nih.govnih.gov The effectiveness of such a building block is determined by its ability to influence the stereochemical outcome of subsequent reactions in a predictable and controlled manner. nih.gov

The azepane ring, a seven-membered saturated heterocycle, is a structural motif found in various natural products and pharmacologically active compounds. researchgate.netnih.govlifechemicals.com The conformational flexibility of the azepane ring can be a critical factor in its bioactivity and its role in directing stereoselective transformations. lifechemicals.com The synthesis of complex molecules often relies on the use of such pre-existing chiral scaffolds to construct specific stereoisomers. researchgate.net

In the context of multistep synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new stereocenter. youtube.com After the desired stereochemistry is achieved, the auxiliary is typically removed. While there is no specific literature detailing 1-(azepan-2-yl)-3-methylbutan-2-one as a chiral auxiliary, its structural features are amenable to such applications. The nitrogen atom of the azepane could be acylated with a prochiral substrate, and the existing chirality at C-2 could then direct a diastereoselective reaction on that substrate. nih.govnih.gov

Table 1: Potential Reactions for Stereocontrol Using a Chiral Azepane Moiety

Reaction TypeSubstrateReagentPotential Outcome
Aldol AdditionN-Acyl azepane with a prochiral aldehydeLithium Diisopropylamide (LDA)Diastereoselective formation of a β-hydroxy ketone
AlkylationEnolate of an N-acyl azepane derivativeElectrophile (e.g., alkyl halide)Diastereoselective introduction of an alkyl group
Diels-Alder ReactionN-Acryloyl azepaneDieneDiastereoselective formation of a cyclohexene (B86901) derivative

The success of these hypothetical applications would depend on the degree of stereochemical induction exerted by the chiral azepane unit.

Precursor to Other Heterocyclic Systems via Controlled Rearrangements

The structure of 1-(azepan-2-yl)-3-methylbutan-2-one also suggests its potential as a precursor for the synthesis of other, more complex heterocyclic systems through controlled rearrangement reactions. Rearrangement reactions are a powerful tool in organic synthesis for altering the carbon skeleton of a molecule. acs.org

The azepane ring itself can undergo various transformations. Ring expansion of smaller rings, such as pyrrolidines and piperidines, is a common strategy for synthesizing azepanes and other medium-sized rings. acs.orgrsc.orgnih.govresearchgate.net Conversely, ring-contraction reactions or transannular cyclizations of functionalized azepanes could lead to the formation of bicyclic or other novel heterocyclic frameworks.

Furthermore, the ketone functionality in 1-(azepan-2-yl)-3-methylbutan-2-one provides a handle for initiating rearrangement reactions. For instance, a Beckmann rearrangement of an oxime derived from the ketone could potentially lead to the formation of a larger lactam ring system. A Baeyer-Villiger oxidation could yield an ester, which could then be further manipulated.

Table 2: Potential Rearrangement Reactions and Resulting Heterocyclic Systems

Rearrangement TypeStarting Material DerivativePotential Product
Beckmann RearrangementOxime of 1-(azepan-2-yl)-3-methylbutan-2-oneSubstituted caprolactam derivative
Schmidt Reaction1-(Azepan-2-yl)-3-methylbutan-2-oneFused tetrazole or expanded amide
Wagner-Meerwein RearrangementProtonated alcohol derived from the ketoneRearranged carbocation leading to new ring systems
acs.orgresearchgate.net-Sigmatropic RearrangementYlide derived from the azepane nitrogenRing-expanded or contracted heterocycle

The specific outcomes of these rearrangements would be highly dependent on the reaction conditions and the stereochemistry of the starting material. The synthesis of fused heterocyclic systems, where two or more rings share a common bond, is an active area of research, often employing cyclization and rearrangement strategies. nih.govbeilstein-journals.org While direct evidence for such transformations starting from 1-(azepan-2-yl)-3-methylbutan-2-one is lacking in the literature, the fundamental principles of organic chemistry suggest these pathways are plausible areas for future investigation.

Emerging Research Directions and Future Outlook in Azepane Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Azepane Synthesis

The construction of the seven-membered azepane ring presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Consequently, the development of novel catalytic systems that can overcome these hurdles with high efficiency and selectivity is a major focus of current research.

Recent advancements have seen the emergence of powerful catalytic methods for azepane synthesis. These often involve transition metal catalysis, with copper and rhodium-based systems being particularly prominent. For instance, Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been developed as an efficient method for the preparation of substituted azepines. mdpi.com This approach allows for the construction of the azepine core and the introduction of various functional groups in a single operation.

Another innovative strategy involves the use of rhodium(I) catalysts for the intramolecular formal hetero [5+2] cycloaddition of vinyl-aziridine-alkyne substrates. This method provides enantioenriched fused 2,5-dihydroazepines with high yields and excellent enantioselectivity. unigoa.ac.in The reaction proceeds under mild conditions and demonstrates the power of catalyst control in achieving complex molecular architectures. unigoa.ac.in

Furthermore, palladium-catalyzed reactions have been explored for the synthesis of azepane derivatives. These methods often utilize cross-coupling and cyclization strategies to build the seven-membered ring. researchgate.net The choice of ligands is crucial in controlling the regioselectivity and efficiency of these transformations.

Table: Examples of Novel Catalytic Systems for Azepane Synthesis

Catalyst SystemReaction TypeKey Features
Cu(I) saltsTandem amination/cyclizationEfficient synthesis of functionalized azepines from allenynes.
Rh(I) complexesIntramolecular [5+2] cycloadditionHigh enantioselectivity for fused azepine systems. unigoa.ac.in
Pd(OAc)₂/XphosTandem Sonogashira-cyclizationSynthesis of 2-substituted indoles, a related N-heterocycle, in aqueous media, showcasing potential for azepine synthesis. mdpi.com

Advanced Computational Modeling for Predictive Organic Synthesis and Reaction Design

The integration of computational modeling into synthetic chemistry has revolutionized the way researchers approach reaction design and optimization. mit.edu In the context of azepane synthesis, computational tools are increasingly being used to predict reaction outcomes, understand reaction mechanisms, and design more effective catalysts.

Density Functional Theory (DFT) calculations, for example, are employed to investigate the regioselectivity of reactions, providing insights that guide the development of more selective synthetic methods. nih.gov By modeling the transition states of different reaction pathways, chemists can predict which products are likely to form under specific conditions. This predictive power accelerates the discovery of new reactions and reduces the need for extensive empirical screening.

Computational models are also being used to design catalysts with enhanced activity and selectivity. By understanding the catalyst-substrate interactions at a molecular level, researchers can rationally modify catalyst structures to improve their performance. This approach has been successfully applied to the synthesis of other nitrogen-containing heterocycles and holds great promise for azepane chemistry. mit.edu For instance, computational screening of catalyst libraries can identify promising candidates for a desired transformation before they are synthesized and tested in the lab.

The use of computational models extends to predicting the properties of the resulting azepane derivatives. This can aid in the design of molecules with specific biological activities or material properties, guiding synthetic efforts towards the most promising targets.

Exploration of New Reaction Pathways for Azepane Functionalization and Skeletal Editing

Beyond the synthesis of the azepane core, significant research is focused on developing new methods for its functionalization and modification. This includes the introduction of new substituents onto the ring and, more recently, the "skeletal editing" of the ring itself.

Functionalization strategies often leverage the reactivity of the nitrogen atom or C-H bonds within the azepane ring. These reactions allow for the late-stage modification of azepane-containing molecules, which is particularly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Skeletal editing is an emerging and powerful concept in synthetic chemistry that involves the precise insertion, deletion, or swapping of atoms within a molecular scaffold. rsc.orgmdpi.com This approach offers a transformative way to modify the core structure of a molecule, providing access to novel chemical space that is often inaccessible through traditional synthetic methods. rsc.orgmdpi.com

Recent breakthroughs in skeletal editing have demonstrated the ability to insert a single nitrogen atom into existing ring systems. nih.gov For example, sulfenylnitrene-mediated nitrogen-atom insertion has been used to convert pyrroles and indoles into pyrimidines and quinazolines, respectively. nih.gov While direct application to the azepane ring is still an area of active research, these methods highlight the potential for converting other heterocycles into azepanes or for modifying the azepane ring itself. This approach could enable the conversion of more readily available five- or six-membered N-heterocycles into the more challenging seven-membered azepane system. nih.gov

These skeletal editing techniques offer the tantalizing possibility of directly converting a pre-existing molecular framework into a more desirable one in a single step, dramatically increasing synthetic efficiency and enabling the exploration of novel molecular architectures. rsc.org

Q & A

Q. What are the recommended laboratory synthesis methods for 1-(Azepan-2-yl)-3-methylbutan-2-one?

Methodological Answer: The compound can be synthesized via oxidation of a secondary alcohol precursor. For example, analogous ketones like 3-methylbutan-2-one are prepared by oxidizing 3-methylbutan-2-ol using acidified potassium dichromate (VI) under reflux . For 1-(Azepan-2-yl)-3-methylbutan-2-one, the azepane-containing secondary alcohol intermediate can be synthesized through reductive amination or nucleophilic substitution of an azepane derivative. Oxidation should be performed under controlled conditions (e.g., using CrO₃ in acetone or Swern oxidation to avoid overoxidation). Post-synthesis purification via column chromatography or distillation is recommended, followed by validation using GC-MS or HPLC .

Q. How should researchers safely handle 1-(Azepan-2-yl)-3-methylbutan-2-one given its hazards?

Methodological Answer: Referencing safety data sheets (SDS) for structurally similar compounds (e.g., azepane derivatives), the compound may exhibit acute toxicity via inhalation, skin contact, or ingestion . Key precautions include:

  • Use of fume hoods, nitrile gloves, and lab coats during handling.
  • Storage in sealed containers under inert gas (e.g., N₂) in cool, ventilated areas.
  • Immediate decontamination of spills with absorbent materials (e.g., vermiculite) and disposal as hazardous waste.
  • Emergency protocols: Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Q. Which spectroscopic techniques are most effective for characterizing 1-(Azepan-2-yl)-3-methylbutan-2-one?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the azepane ring protons (δ ~1.5–3.0 ppm for cyclic amines) and ketone carbonyl (δ ~200–220 ppm in ¹³C). Compare with analogous azepan-2-one structures .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z corresponding to the molecular weight (e.g., 155 for 3-methylbutan-2-one ). Fragmentation patterns can confirm substituents.
  • X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals can be grown via slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can discrepancies in molecular weight determination between mass spectrometry and theoretical calculations be resolved?

Methodological Answer:

  • Fragmentation Analysis : Mass spectra may show peaks from in-source fragmentation (e.g., loss of CH₃ or azepane ring cleavage). Compare with simulated isotopic patterns using tools like mzCloud.
  • Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) or elemental analysis. For example, the molecular ion for 3-methylbutan-2-one at m/z 86.1 can distinguish it from fragments .
  • Tandem MS (MS/MS) : Isolate the molecular ion and analyze collision-induced dissociation (CID) patterns to rule out contaminants.

Q. What computational strategies are recommended to model the conformational flexibility of the azepane ring?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring puckering using software like GROMACS with OPLS-AA force fields. Analyze energy barriers for chair vs. boat conformations.
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
  • Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the ketone moiety’s electrostatic potential.

Q. How can metabolic pathways for 1-(Azepan-2-yl)-3-methylbutan-2-one be studied despite limited database entries?

Methodological Answer:

  • Isotopic Labeling : Synthesize a ¹³C-labeled analog and track metabolites via LC-MS in in vitro hepatocyte assays .
  • Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to identify major metabolic routes.
  • Comparative Analysis : Leverage pathways of structurally related ketones (e.g., pentan-2-one in the KEGG database ) to hypothesize degradation routes.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Re-refinement : Use SHELXL to re-process X-ray data with updated parameters (e.g., hydrogen atom positioning ).
  • Complementary Techniques : Validate crystal structure with solid-state NMR or Raman spectroscopy to resolve ambiguities in bond lengths/angles.
  • Error Analysis : Calculate R-factors and compare with literature standards. Discrepancies >5% may indicate twinning or incorrect space group assignment .

Methodological Tables

Q. Table 1. Expected Key Spectroscopic Peaks for 1-(Azepan-2-yl)-3-methylbutan-2-one

TechniqueKey Peaks/FeaturesReference Compound Data
¹H NMR (CDCl₃)δ 1.5–1.8 ppm (azepane CH₂), δ 2.1 ppm (COCH₃)Analogous azepan-2-one
¹³C NMRδ 208 ppm (C=O), δ 45–55 ppm (azepane C)3-Methylbutan-2-one
EI-MS (m/z)[M]⁺ at 169 (calc. for C₁₁H₁₉NO)Fragmentation patterns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.